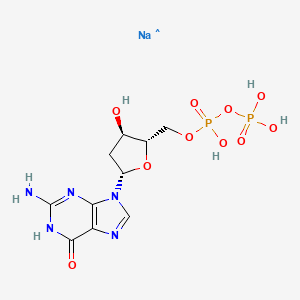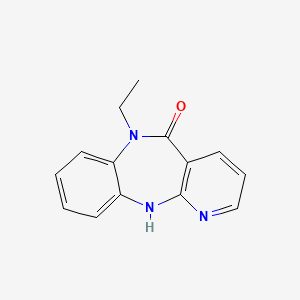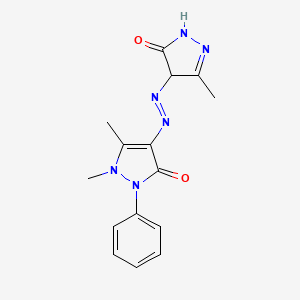
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
The synthesis of 1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the pyrazolone core, followed by the introduction of the diazenyl group. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may employ continuous flow reactors and advanced purification techniques to scale up the synthesis while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the diazenyl group to amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. Additionally, the pyrazolone core may interact with various proteins and enzymes, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
1,3-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Differing by the position of methyl groups, which can affect its chemical reactivity and biological activity.
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-thione:
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-amine: Containing an amine group, which can influence its solubility and interaction with biological targets.
Propiedades
Número CAS |
78439-24-4 |
|---|---|
Fórmula molecular |
C15H16N6O2 |
Peso molecular |
312.33 g/mol |
Nombre IUPAC |
1,5-dimethyl-4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C15H16N6O2/c1-9-12(14(22)19-16-9)17-18-13-10(2)20(3)21(15(13)23)11-7-5-4-6-8-11/h4-8,12H,1-3H3,(H,19,22) |
Clave InChI |
RTRROIUHWKBNRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)C1N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)

![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)

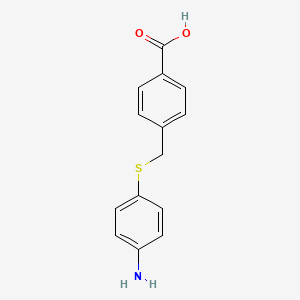
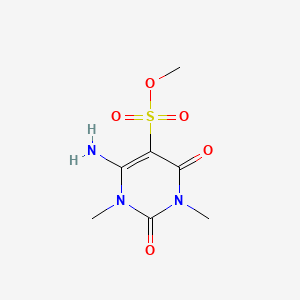
![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)
